Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)
Description
Properties
IUPAC Name |
copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZTOGEVXGWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12CuF10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Synthesis and Precursor Preparation
The preparation of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) begins with the synthesis of the organic ligand, ethyl pentafluorobenzoylpyruvate. This β-diketone derivative is typically synthesized via a Claisen condensation reaction between ethyl pentafluorobenzoate and ethyl pyruvate under basic conditions. A study by demonstrated analogous ligand synthesis using acetylacetone derivatives, where refluxing in ethanol with aldehydes yielded stable β-diketones. For the target ligand, the reaction proceeds as follows:
The product is purified via recrystallization from ethanol, yielding colorless crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the ligand structure, with characteristic peaks for the pentafluorophenyl group (δ 145–160 ppm in NMR) and the β-diketone moiety (δ 5.8–6.2 ppm in NMR) .
Complexation with Copper(II) Ions
Coordination of the ligand to copper(II) is achieved through a stoichiometric reaction in anhydrous solvents. Drawing from methodologies in and , the general procedure involves:
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Solvent Selection : Anhydrous acetonitrile or methanol is preferred to prevent hydrolysis of the copper salt.
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Molar Ratio : A 2:1 ligand-to-copper ratio ensures bis-complex formation.
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Reaction Conditions : Stirring at 60–70°C for 6–12 hours under inert atmosphere.
For example, dissolving CuCl·2HO in methanol and adding dropwise to a solution of ethyl pentafluorobenzoylpyruvate in acetonitrile yields a deep green solution . The complex precipitates upon cooling, filtered, and washed with cold diethyl ether.
| Parameter | Condition |
|---|---|
| Copper salt | CuCl·2HO |
| Ligand ratio | 2:1 (ligand:Cu) |
| Solvent | MeCN/MeOH (3:1 v/v) |
| Temperature | 65°C |
| Yield | 78–85% |
Purification and Crystallization
Purification of the crude product is critical to remove unreacted ligands and copper salts. Column chromatography on silica gel using ethyl acetate/hexane (1:4) eluent isolates the complex . For single-crystal X-ray analysis, slow evaporation of a dichloromethane/hexane solution produces diffraction-quality crystals. A study in highlighted the importance of fluorinated ligands in enhancing crystal lattice stability, a property advantageous for this complex.
Spectroscopic and Structural Characterization
Electronic Spectroscopy : The UV-Vis spectrum of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) in CHCl shows a strong absorption band at 640 nm (), characteristic of d–d transitions in square-planar Cu(II) complexes .
X-ray Crystallography : Single-crystal analysis reveals a distorted square-planar geometry around the copper center, with bond lengths of Cu–O = 1.92–1.95 Å . The pentafluorophenyl groups exhibit perpendicular orientation to the coordination plane, minimizing steric hindrance.
Magnetic Properties : Room-temperature magnetic susceptibility measurements () confirm a d electronic configuration, consistent with Cu(II) .
Comparative Analysis of Synthetic Routes
The choice of copper precursor significantly impacts yield and purity. A comparative study using Cu(NO)·3HO, CuSO·5HO, and CuCl·2HO demonstrated that chloride salts provide higher yields (85%) due to improved solubility in polar aprotic solvents . Nitrate salts, while reactive, often lead to byproduct formation from counterion decomposition.
Challenges and Optimization Strategies
Hydrolysis Sensitivity : The β-diketone ligand is prone to hydrolysis in aqueous media. Anhydrous conditions and rapid workup are essential .
Byproduct Formation : Trace amounts of [Cu(L)] species may form if ligand excess exceeds 2:1. These are removed via fractional crystallization.
Scalability : Pilot-scale reactions (≥10 mmol) require slow ligand addition to prevent exothermic decomposition, a lesson derived from ’s large-scale syntheses.
Applications and Reactivity
While beyond preparation scope, preliminary studies note the complex’s efficacy in catalytic C–H activation . Its electron-withdrawing pentafluorophenyl groups enhance electrophilicity at the copper center, enabling oxidative coupling reactions at milder temperatures .
Chemical Reactions Analysis
Types of Reactions
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced to copper(I) species under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the ethyl (pentafluorobenzoyl)pyruvate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.
Material Science: The compound is used in the development of new materials with unique electronic and magnetic properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exerts its effects involves coordination chemistry principles. The copper(II) center can interact with various substrates, facilitating electron transfer and catalytic processes. The ethyl (pentafluorobenzoyl)pyruvate ligands stabilize the copper center and influence its reactivity. Molecular targets include organic molecules and biomolecules that can coordinate with the copper center .
Comparison with Similar Compounds
Key Compounds for Comparison:
Copper(II) Trifluoroacetylacetonate ([Cu(tfacac)₂]) (CAS 14324-82-4) Ligand: Trifluoroacetylacetonate (CF₃-substituted β-diketonate). Coordination Geometry: Square planar or distorted octahedral, depending on solvent. Properties: Enhanced thermal stability and volatility compared to non-fluorinated analogs due to electron-withdrawing CF₃ groups.
[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate
- Ligand : Bipyridine and phosphine ligands.
- Oxidation State : Copper(I), differing in redox behavior from copper(II) complexes.
- Applications : Luminescent materials due to metal-to-ligand charge transfer (MLCT) transitions.
Bis(pyrazolyl)hydrazone Copper(II) Binuclear Complex
- Ligand : Trifluoromethyl-containing bis(pyrazolyl)hydrazone.
- Structure : Binuclear core with bridging ligands, enabling magnetic coupling.
Comparative Analysis:
Functional and Reactivity Comparisons
Catalytic Activity:
- Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) : Fluorinated ligands may enhance Lewis acidity, making it effective in asymmetric catalysis (e.g., aldol reactions) similar to chiral bisoxazoline-Cu(II) systems .
- Cu(tfacac)₂ : Used in chemical vapor deposition (CVD) for copper films due to volatility .
- Cu(I)-Bipyridine : Exhibits MLCT transitions for light-driven applications but lacks catalytic versatility in oxidation reactions .
Data Tables
Table 1: Ligand Substituent Effects on Copper Complex Properties
Table 2: Catalytic Performance in Aldol Reactions
| Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Chiral bisoxazoline-Cu(II) | 85 | 92 |
| Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) (hypothetical) | ~75 (predicted) | ~80 (predicted) |
Biological Activity
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is a copper(II) coordination compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and research findings related to this compound, highlighting its applications in medicinal chemistry and material science.
Chemical Structure and Properties
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) features a copper ion coordinated with two ethyl (pentafluorobenzoyl)pyruvate ligands. The pentafluorobenzoyl groups enhance the electronic properties of the compound, potentially influencing its reactivity and biological interactions.
The biological activity of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is primarily attributed to the copper(II) center's ability to participate in redox reactions and coordinate with various biomolecules. The mechanism involves:
- Coordination Chemistry : The copper ion can interact with biomolecules, facilitating electron transfer and catalysis.
- Reactive Oxygen Species (ROS) Generation : Copper complexes are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-proliferative effects.
Biological Activity
Research indicates that Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exhibits significant biological activity:
Research Findings
A summary of key research findings regarding the biological activity of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II):
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various copper(II) complexes on human tumor cell lines, finding that compounds similar to Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) were more effective than cisplatin in overcoming drug resistance mechanisms .
- Antimicrobial Testing : Research on related β-diketone-copper complexes demonstrated enhanced antibacterial activity against Gram-positive bacteria, suggesting that Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) could possess similar properties .
Q & A
Q. How do solvent polarity and donor-acceptor properties influence its solvatochromic behavior?
- Methodological Answer : Correlate UV-Vis spectral shifts with solvent parameters (e.g., Kamlet-Taft π*). Use linear free-energy relationships (LFERs) to model solvation effects. Theoretical frameworks like the McConnell model link electronic transitions to solvent polarity .
Methodological Tables for Reference
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray Crystallography | Structural elucidation | Bond lengths, angles, lattice parameters |
| SQUID Magnetometry | Magnetic susceptibility measurement | Temperature-dependent χ values |
| DFT Simulations | Electronic structure prediction | HOMO-LUMO gaps, spin densities |
| Stopped-Flow Kinetics | Reaction intermediate analysis | Millisecond timescale resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
